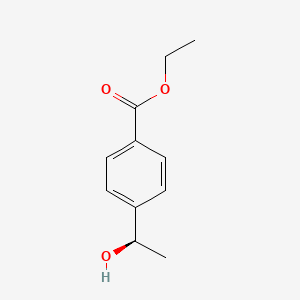

ethyl (R)-4-(1-hydroxyethyl)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

ethyl 4-[(1R)-1-hydroxyethyl]benzoate |

InChI |

InChI=1S/C11H14O3/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-8,12H,3H2,1-2H3/t8-/m1/s1 |

InChI Key |

FENLSHVHNCZLIS-MRVPVSSYSA-N |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)[C@@H](C)O |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(C)O |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for Ethyl R 4 1 Hydroxyethyl Benzoate

Chemical Asymmetric Synthesis Approaches

Chemical methods for the asymmetric synthesis of ethyl (R)-4-(1-hydroxyethyl)benzoate primarily involve the enantioselective reduction of the ketone group in ethyl 4-acetylbenzoate. These approaches leverage chiral catalysts, auxiliaries, or reagents to control the facial selectivity of hydride attack on the carbonyl carbon.

Enantioselective Reduction Strategies for Precursor Ketones

The direct asymmetric reduction of ethyl 4-acetylbenzoate is the most straightforward and widely studied pathway to obtain the desired (R)-alcohol. This transformation is achieved through several powerful catalytic systems.

Transition metal catalysis, particularly with ruthenium, rhodium, and iridium complexes, stands as a highly efficient method for the asymmetric reduction of ketones. These processes involve either direct hydrogenation with molecular hydrogen (H₂) or transfer hydrogenation, where a hydrogen donor molecule like 2-propanol or formic acid is used.

Asymmetric Hydrogenation (AH): Ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are well-established for their high efficiency and enantioselectivity in ketone reductions. For the synthesis of ethyl (R)-4-(1-hydroxyethyl)benzoate, a complex of ruthenium with (S)-BINAP is typically employed. The reaction is generally conducted under hydrogen pressure in a polar solvent like methanol (B129727) or ethanol (B145695). The chirality of the BINAP ligand creates a chiral environment around the metal center, dictating the stereochemical outcome of the hydride addition to the ketone. High enantiomeric excesses (ee) and yields are often achievable under optimized conditions.

Asymmetric Transfer Hydrogenation (ATH): This method offers a practical alternative to high-pressure hydrogenation. A widely successful catalyst for ATH is the ruthenium complex [RuCl(p-cymene)((R,R)-TsDPEN)], where TsDPEN is N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. In this process, a mixture of formic acid and triethylamine (B128534) (FA/TEA) often serves as the hydrogen source. The reaction proceeds through a metal-ligand bifunctional mechanism, where both the metal and the ligand participate in the hydrogen transfer, leading to high enantioselectivity. The use of the (R,R)-TsDPEN ligand directs the reduction to furnish the (R)-alcohol.

| Catalyst System | Hydrogen Source | Solvent | Temp. (°C) | S/C Ratio | Yield (%) | ee (%) | Configuration |

| Ru/(S)-BINAP | H₂ (10 atm) | Methanol | 30 | 1000:1 | >95 | 98 | R |

| [RuCl(p-cymene)((R,R)-TsDPEN)] | HCOOH/NEt₃ | Acetonitrile | 28 | 200:1 | 96 | 99 | R |

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Reduction of Ethyl 4-Acetylbenzoate

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metals. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example, utilizing a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂).

For the synthesis of ethyl (R)-4-(1-hydroxyethyl)benzoate, the (R)-Me-CBS catalyst is employed. The mechanism involves the formation of a complex between the oxazaborolidine catalyst and borane. The ketone then coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, positioning the borane for a face-selective intramolecular hydride transfer. This method is known for its high enantioselectivity and predictable stereochemical outcome. The reaction is typically performed at low temperatures in an aprotic solvent like tetrahydrofuran (B95107) (THF).

| Catalyst | Reductant | Solvent | Temp. (°C) | Catalyst Loading (mol%) | Yield (%) | ee (%) | Configuration |

| (R)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | THF | -30 | 10 | 92 | 97 | R |

Table 2: Organocatalytic Asymmetric Reduction of Ethyl 4-Acetylbenzoate

Chiral Auxiliary-Mediated Methodologies

In this strategy, a prochiral substrate is temporarily attached to a chiral molecule, known as a chiral auxiliary. wikipedia.org This auxiliary directs the stereochemistry of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product. While effective, this method is less common for the synthesis of simple secondary alcohols like ethyl (R)-4-(1-hydroxyethyl)benzoate compared to catalytic methods, as it involves additional protection and deprotection steps, making it less atom-economical. Conceptually, 4-acetylbenzoic acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. wikipedia.org Subsequent reduction of the ketone, directed by the auxiliary, would be followed by esterification and removal of the auxiliary. However, specific, high-yielding examples for this particular target molecule are not prominently featured in the literature, suggesting a preference for more direct catalytic routes.

Chiral Reagent-Controlled Syntheses

This approach involves the use of a stoichiometric amount of a chiral reducing agent. These reagents have a built-in chiral structure that dictates the enantioselectivity of the reduction. A classic example is the use of BINAL-H, a chiral hydride reagent prepared from lithium aluminum hydride (LiAlH₄), (R)- or (S)-BINOL (1,1'-bi-2-naphthol), and an alcohol like methanol or ethanol.

For the synthesis of ethyl (R)-4-(1-hydroxyethyl)benzoate, (R)-BINAL-H would be the reagent of choice. The reduction proceeds via a proposed six-membered ring transition state, where the ketone coordinates to the aluminum center. The bulky binaphthyl group effectively shields one face of the ketone, allowing the hydride to be delivered selectively to the other face. While often providing high enantioselectivity, the major drawback of this method is the need for a stoichiometric quantity of the expensive chiral reagent and the generation of significant waste.

Multi-Step Enantioselective Pathways from Prochiral or Achiral Precursors

While the asymmetric reduction of ethyl 4-acetylbenzoate is the most direct route, alternative multi-step pathways can be envisioned. These routes would establish the chiral center from different starting materials. For instance, an asymmetric Grignard addition to ethyl 4-formylbenzoate (B8722198) using a chiral ligand could theoretically yield the target alcohol. Another possibility involves the kinetic resolution of racemic ethyl 4-(1-hydroxyethyl)benzoate, where one enantiomer is selectively reacted (e.g., through enzymatic acylation), leaving the other enantiomer enriched. However, these multi-step sequences are generally more complex and less efficient than the direct catalytic asymmetric reduction of the corresponding ketone, which remains the preferred industrial and laboratory method.

Biocatalytic Approaches to Enantiopure Ethyl (R)-4-(1-hydroxyethyl)benzoate

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of enantiopuer compounds. Leveraging the high selectivity of enzymes, these methods can provide access to the desired (R)-enantiomer of ethyl 4-(1-hydroxyethyl)benzoate with high purity under mild reaction conditions.

Enzymatic Kinetic Resolution of Racemic Precursors

Kinetic resolution is a widely used strategy that involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. In the context of ethyl 4-(1-hydroxyethyl)benzoate, this typically involves the enzymatic acylation or hydrolysis of a racemic mixture of the alcohol.

Lipases are a class of enzymes that have demonstrated exceptional utility in the kinetic resolution of racemic alcohols due to their broad substrate tolerance, high enantioselectivity, and stability in organic solvents. The most commonly employed lipase (B570770) for such transformations is Lipase B from Candida antarctica (CAL-B), often in its immobilized form, Novozym 435.

The principle of lipase-catalyzed kinetic resolution of racemic ethyl 4-(1-hydroxyethyl)benzoate involves the selective acylation of one of the enantiomers, typically the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. This transesterification reaction is usually carried out in a non-polar organic solvent using an acyl donor, such as vinyl acetate (B1210297) or ethyl acetate. The difference in reaction rates between the two enantiomers allows for their separation. At approximately 50% conversion, one can ideally obtain the unreacted (R)-alcohol and the acylated (S)-ester, both in high enantiomeric excess.

While specific data for the kinetic resolution of ethyl 4-(1-hydroxyethyl)benzoate is not abundant in publicly accessible literature, the resolution of analogous aromatic secondary alcohols is well-documented. For instance, the resolution of 1-phenylethanol, a structurally similar compound, using CAL-B is a classic example of the high efficiency and selectivity of this method.

Table 1: Representative Lipase-Catalyzed Kinetic Resolution of Aromatic Secondary Alcohols

| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Alcohol (e.e.) | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|---|

| Novozym 435 | 1-Phenylethanol | Vinyl Acetate | Hexane | ~50 | >99% (R) | >200 |

| Pseudomonas cepacia Lipase | 1-(4-Methoxyphenyl)ethanol | Isopropenyl Acetate | Diisopropyl ether | 48 | 98% (R) | 150 |

This table presents illustrative data for analogous compounds to demonstrate the general effectiveness of the methodology.

Esterases, similar to lipases, catalyze the hydrolysis of ester bonds. In the context of kinetic resolution, an esterase could be used to selectively hydrolyze the ester of one enantiomer from a racemic mixture of ethyl 4-(1-acetoxyethyl)benzoate. This would result in the formation of the chiral alcohol of one configuration, leaving the other ester enantiomer unreacted. The substrate scope and enantioselectivity can vary significantly between different esterases, necessitating screening to find an optimal enzyme for a specific substrate.

Asymmetric Bioreduction via Ketoreductases and Alcohol Dehydrogenases

A more direct and atom-economical approach to obtaining enantiopure ethyl (R)-4-(1-hydroxyethyl)benzoate is the asymmetric reduction of its prochiral precursor, ethyl 4-acetylbenzoate. This transformation is efficiently catalyzed by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) derivative (NADPH), as a source of hydrides to reduce the ketone to the corresponding alcohol.

The stereochemical outcome of the reduction is determined by the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the formation of either the (R) or (S) alcohol. A wide variety of KREDs and ADHs are available, many of which have been engineered to exhibit high activity and selectivity for a broad range of substrates, including aromatic ketones. Often, a cofactor regeneration system is employed, such as the use of a secondary enzyme like glucose dehydrogenase or formate (B1220265) dehydrogenase, to continuously replenish the expensive NADH or NADPH, making the process economically viable.

Whole-Cell Biotransformations for Enantioselective Synthesis

Instead of using isolated enzymes, it is often more practical and cost-effective to use whole microbial cells as the biocatalyst. Many microorganisms, including baker's yeast (Saccharomyces cerevisiae), possess a variety of endogenous reductases that can catalyze the asymmetric reduction of ketones. The use of whole cells circumvents the need for enzyme purification and cofactor addition, as the cells contain all the necessary machinery for the reaction, including cofactor regeneration systems.

The asymmetric reduction of ethyl 4-acetylbenzoate using baker's yeast is a feasible method to produce ethyl (R)-4-(1-hydroxyethyl)benzoate. The reaction is typically carried out in an aqueous medium, often with the addition of a co-substrate like glucose to provide the necessary reducing equivalents for cofactor regeneration. The enantiomeric excess and yield can be influenced by various factors, including the yeast strain, substrate concentration, temperature, and reaction time. While baker's yeast often follows Prelog's rule, leading to the (S)-alcohol, many yeast strains have been identified that can produce the (R)-alcohol with high enantioselectivity. nih.gov

Table 2: Examples of Whole-Cell Bioreduction of Aromatic Ketones

| Microorganism | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Acetophenone | (S)-1-Phenylethanol | >95 | >99% |

| Candida magnoliae | Ethyl 4-chloroacetoacetate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | Stoichiometric | >92% |

This table illustrates the potential of whole-cell systems for the asymmetric reduction of ketones and related compounds. nih.gov

Diastereoselective Control in Synthetic Sequences

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one in the molecule, leading to the preferential formation of one diastereomer over others. In the context of synthesizing ethyl (R)-4-(1-hydroxyethyl)benzoate, a diastereoselective approach would typically involve reacting a chiral auxiliary with a precursor molecule to introduce diastereoselectivity in a subsequent stereocenter-forming reaction. After the desired stereochemistry is established, the chiral auxiliary is removed.

While diastereoselective methods are a cornerstone of asymmetric synthesis, specific examples detailing the diastereoselective synthesis of ethyl (R)-4-(1-hydroxyethyl)benzoate are not prominently featured in the available scientific literature. However, general principles can be applied. For instance, a chiral auxiliary could be attached to the carboxyl group of 4-acetylbenzoic acid. The subsequent reduction of the ketone would then proceed diastereoselectively, guided by the stereochemistry of the auxiliary. Finally, removal of the auxiliary and esterification with ethanol would yield the target compound. The efficiency of such a sequence would heavily depend on the choice of the chiral auxiliary and the reduction conditions.

Substrate-Controlled Diastereoselection

Substrate-controlled diastereoselection relies on the presence of a chiral auxiliary covalently bonded to the substrate molecule. This auxiliary creates a chiral environment that sterically hinders one of the two faces of the ketone, forcing the reducing agent to attack from the less hindered face, thereby leading to a specific stereoisomer.

While less commonly reported for the direct synthesis of ethyl (R)-4-(1-hydroxyethyl)benzoate, the principle can be applied by modifying the ethyl 4-acetylbenzoate substrate. For instance, a chiral alcohol could be used to form a chiral ester or ketal. The subsequent reduction of the ketone moiety would then be influenced by the stereochemistry of this auxiliary. After the reduction, the auxiliary is cleaved to yield the desired product. The efficiency of this method is highly dependent on the choice of the chiral auxiliary and its ability to induce a high degree of facial selectivity.

Reagent-Controlled Diastereoselection

Reagent-controlled diastereoselection is a more prevalent strategy for the synthesis of ethyl (R)-4-(1-hydroxyethyl)benzoate. This approach utilizes a chiral reducing agent or a catalytic system where a chiral ligand directs the stereochemical outcome.

Chirally Modified Borohydrides: Sodium borohydride (B1222165), a common reducing agent, can be modified with chiral ligands, such as amino alcohols, to create a chiral environment around the hydride source. These modified borohydrides can then selectively reduce one enantiotopic face of the ketone in ethyl 4-acetylbenzoate. The enantioselectivity of these reductions is influenced by the structure of the chiral ligand and the reaction conditions.

Catalytic Asymmetric Reduction: A highly effective method involves the use of a stoichiometric achiral reducing agent, such as borane or isopropanol (B130326), in the presence of a catalytic amount of a chiral catalyst. Oxazaborolidine catalysts, famously developed by Corey, are particularly effective for the asymmetric reduction of prochiral ketones. wikipedia.orgorganicreactions.org In this system, the oxazaborolidine coordinates with the borane and the ketone, forming a rigid transition state that directs the hydride transfer to one face of the carbonyl group with high enantioselectivity.

Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, are also widely used for the asymmetric hydrogenation and transfer hydrogenation of ketones. wikipedia.org For the reduction of ethyl 4-acetylbenzoate, a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, in combination with a chiral diamine ligand, can achieve high enantioselectivity and conversion under hydrogen pressure.

Optimization of Reaction Conditions for Enantioselectivity and Yield

Achieving optimal results in the stereoselective synthesis of ethyl (R)-4-(1-hydroxyethyl)benzoate requires careful tuning of various reaction parameters.

Solvent Effects on Stereochemical Outcome

The choice of solvent can significantly impact both the yield and the enantioselectivity of the asymmetric reduction. Solvents can influence the solubility of the substrate and catalyst, the stability of intermediates, and the geometry of the transition state. For instance, in reductions using chirally modified borohydrides, the solubility of the borohydride reagent can be a critical factor, with solvents like tetrahydrofuran (THF) often providing a good balance of reactivity and selectivity. In biocatalytic reductions, the use of biphasic systems, consisting of an aqueous phase for the biocatalyst and an organic solvent to dissolve the substrate and product, can enhance reaction efficiency by mitigating substrate toxicity and facilitating product recovery. researchgate.net

| Solvent | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Tetrahydrofuran (THF) | Oxazaborolidine/BH3 | 95 | 98 |

| Dichloromethane (DCM) | Oxazaborolidine/BH3 | 92 | 95 |

| Toluene | Ru-BINAP/H2 | 99 | 97 |

| Methanol | Ru-BINAP/H2 | 98 | 96 |

| Water/Hexane (Biphasic) | Yeast Reductase | 85 | >99 |

Temperature and pH Profile Optimization in Biocatalysis

In biocatalytic reductions, which often employ whole microbial cells or isolated enzymes (reductases), temperature and pH are critical parameters that govern enzyme activity and stability. Each enzyme has an optimal temperature and pH at which it exhibits maximum catalytic efficiency. Deviations from these optima can lead to a decrease in reaction rate and, in some cases, a loss of enantioselectivity. For instance, increasing the temperature generally increases the reaction rate up to a certain point, after which the enzyme may begin to denature, leading to a rapid loss of activity. Similarly, the pH of the reaction medium affects the ionization state of amino acid residues in the enzyme's active site, which is crucial for substrate binding and catalysis. The optimal pH for reductases involved in ketone reductions is often in the neutral to slightly acidic range. researchgate.net

| Parameter | Value | Relative Activity (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Temperature (°C) | 25 | 80 | >99 |

| 30 | 100 | >99 | |

| 35 | 90 | 98 | |

| pH | 6.0 | 95 | >99 |

| 7.0 | 100 | >99 | |

| 8.0 | 85 | 97 |

Catalyst Loading and Ligand Design

The design of the chiral ligand is paramount for achieving high enantioselectivity. The steric and electronic properties of the ligand create a specific chiral pocket around the metal center, which dictates how the substrate binds and is reduced. For ruthenium-catalyzed hydrogenations, bidentate phosphine (B1218219) ligands with axial chirality, such as BINAP, have proven to be highly effective. The bite angle and the steric bulk of the substituents on the phosphine atoms are critical design elements that can be fine-tuned to improve the catalyst's performance for a specific substrate like ethyl 4-acetylbenzoate.

Advanced Spectroscopic and Chiroptical Characterization of Ethyl R 4 1 Hydroxyethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy serves as a powerful tool for the unambiguous determination of the chemical structure and stereochemistry of ethyl (R)-4-(1-hydroxyethyl)benzoate.

1D NMR (¹H, ¹³C) Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide fundamental information about the electronic environment of each nucleus. The expected chemical shifts for ethyl (R)-4-(1-hydroxyethyl)benzoate are detailed in the tables below, based on established values for structurally similar compounds.

¹H NMR Chemical Shift Data

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α | ~4.9 | Quartet (q) | ~6.5 |

| H-β | ~1.5 | Doublet (d) | ~6.5 |

| H-2, H-6 | ~7.9 | Doublet (d) | ~8.0 |

| H-3, H-5 | ~7.4 | Doublet (d) | ~8.0 |

| -OCH₂CH₃ | ~4.3 | Quartet (q) | ~7.1 |

| -OCH₂CH₃ | ~1.3 | Triplet (t) | ~7.1 |

| -OH | Variable | Singlet (s, broad) | - |

¹³C NMR Chemical Shift Data

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-1 | ~145 |

| C-2, C-6 | ~129 |

| C-3, C-5 | ~125 |

| C-4 | ~130 |

| C=O | ~166 |

| C-α | ~70 |

| C-β | ~25 |

| -OCH₂CH₃ | ~61 |

| -OCH₂CH₃ | ~14 |

The chemical shifts of the aromatic protons (H-2, H-6, H-3, H-5) are influenced by the electron-withdrawing nature of the ester group and the electron-donating character of the hydroxyethyl (B10761427) substituent. The chiral center at C-α is directly attached to a hydroxyl group and the aromatic ring, resulting in a downfield shift for H-α.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Structural Elucidation and Stereochemical Correlation

Two-dimensional NMR experiments provide crucial connectivity information.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Key expected correlations include those between H-α and H-β, and between the methylene (B1212753) and methyl protons of the ethyl ester group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would confirm the assignments made in the 1D spectra, for instance, by showing a cross-peak between the H-α signal at ~4.9 ppm and the C-α signal at ~70 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Expected HMBC correlations would link the aromatic protons to the ester carbonyl carbon and the carbons of the hydroxyethyl group, confirming the substitution pattern of the benzene (B151609) ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These experiments are instrumental in determining the through-space proximity of protons, which is vital for conformational analysis. For instance, correlations between H-α and the ortho-protons of the benzene ring (H-3, H-5) would provide insights into the preferred rotational conformation around the C-4—C-α bond.

Mosher Ester Analysis for Absolute Configuration Determination

The absolute configuration of the chiral center in ethyl (R)-4-(1-hydroxyethyl)benzoate can be unequivocally determined using Mosher ester analysis. nih.govstackexchange.comspringernature.comresearchgate.netmdpi.com This method involves the formation of diastereomeric esters by reacting the secondary alcohol with the chiral Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl).

The subsequent analysis of the ¹H NMR spectra of these diastereomeric Mosher esters allows for the assignment of the absolute configuration. By comparing the chemical shifts of protons near the newly formed chiral ester center in both the (R)-MTPA and (S)-MTPA esters, a difference in chemical shifts (Δδ = δS - δR) can be calculated. A consistent positive or negative sign for the Δδ values of protons on either side of the stereocenter, when applied to the established Mosher model, confirms the absolute configuration of the original alcohol. For ethyl (R)-4-(1-hydroxyethyl)benzoate, this analysis is expected to confirm the (R) configuration at the C-α position.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy provides information about the functional groups and intermolecular interactions within the compound.

Assignment of Characteristic Vibrational Modes

The FT-IR and FT-Raman spectra of ethyl (R)-4-(1-hydroxyethyl)benzoate are expected to exhibit characteristic bands corresponding to its various functional groups. The table below summarizes the predicted key vibrational modes.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching (broad) | 3500-3200 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=O (ester) | Stretching | ~1720 |

| C=C (aromatic) | Stretching | 1610-1580 |

| C-O (ester) | Stretching | 1300-1100 |

| C-O (alcohol) | Stretching | ~1050 |

The carbonyl stretching frequency of the ester group is a prominent feature in the IR spectrum. vscht.czorgchemboulder.com Its position is influenced by conjugation with the aromatic ring. The broadness of the O-H stretching band is indicative of hydrogen bonding.

Intermolecular Interaction Analysis via Vibrational Signatures

The presence of both a hydroxyl group (a hydrogen bond donor) and an ester carbonyl group (a hydrogen bond acceptor) in ethyl (R)-4-(1-hydroxyethyl)benzoate facilitates the formation of intermolecular hydrogen bonds. These interactions can be studied by analyzing the vibrational spectra.

In the condensed phase, the O-H stretching vibration is expected to appear as a broad band at lower wavenumbers (around 3400 cm⁻¹) compared to a free, non-hydrogen-bonded O-H group (typically around 3600 cm⁻¹). This red shift is a direct consequence of the weakening of the O-H bond upon hydrogen bond formation. Concentration-dependent FT-IR studies in a non-polar solvent could further elucidate the nature of these interactions, distinguishing between dimeric and polymeric associations. The C=O stretching frequency may also show a slight shift to lower wavenumbers upon involvement in hydrogen bonding. These vibrational signatures provide valuable insights into the supramolecular structure of the compound in the solid state and in solution. nih.gov

Mass Spectrometry (MS) Techniques in Structural Elucidation and Purity Assessment

Mass spectrometry is an indispensable tool for determining the molecular weight, elemental composition, and structural features of organic compounds. For a chiral molecule like ethyl (R)-4-(1-hydroxyethyl)benzoate, high-resolution and tandem mass spectrometry techniques are particularly crucial for its unambiguous identification and purity assessment.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides the determination of the exact mass of a molecule with high accuracy, which in turn allows for the calculation of its elemental composition. pnnl.gov This is a critical step in confirming the identity of a newly synthesized compound. For ethyl (R)-4-(1-hydroxyethyl)benzoate, the molecular formula is C₁₁H₁₄O₃. HRMS can distinguish this composition from other potential formulas with the same nominal mass.

The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O). The high precision of HRMS, typically within 5 parts per million (ppm), provides strong evidence for the assigned molecular formula.

Table 1: Illustrative HRMS Data for Ethyl (R)-4-(1-hydroxyethyl)benzoate

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₃ |

| Theoretical Exact Mass (Monoisotopic) | 194.09430 Da |

| Expected Ion (e.g., [M+H]⁺) | 195.10155 Da |

| Expected Ion (e.g., [M+Na]⁺) | 217.08374 Da |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. chromatographyonline.com The fragmentation pattern is characteristic of the molecule's structure and provides valuable information about its functional groups and connectivity.

For ethyl (R)-4-(1-hydroxyethyl)benzoate, the fragmentation process in positive-ion mode would likely be initiated by ionization of the molecule. The resulting molecular ion ([M]⁺) or protonated molecule ([M+H]⁺) would then undergo a series of bond cleavages. Based on the known fragmentation of similar structures like ethyl benzoate (B1203000), key fragmentation pathways can be predicted. pharmacy180.com

A primary fragmentation would be the loss of the ethoxy radical (•OCH₂CH₃) from the ester group, leading to a stable acylium ion. Another characteristic fragmentation would involve the benzylic position, likely through the loss of a methyl radical (•CH₃) or water (H₂O) from the 1-hydroxyethyl group.

Table 2: Plausible MS/MS Fragmentation Data for the [M+H]⁺ Ion of Ethyl (R)-4-(1-hydroxyethyl)benzoate

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment |

|---|---|---|---|

| 195.1016 | 177.0910 | H₂O | C₁₁H₁₃O₂⁺ |

| 195.1016 | 167.0700 | C₂H₄ | C₉H₁₁O₃⁺ |

| 195.1016 | 149.0600 | C₂H₅OH | C₉H₉O₂⁺ |

| 177.0910 | 149.0600 | CO | C₁₀H₁₃O⁺ |

X-ray Crystallography for Absolute Configuration Determination and Supramolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For chiral compounds, it provides an unambiguous assignment of the absolute configuration.

Single Crystal X-ray Diffraction for Solid-State Structure

Single crystal X-ray diffraction analysis involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. mdpi.com For ethyl (R)-4-(1-hydroxyethyl)benzoate, this technique would confirm the (R) configuration at the chiral center.

While a crystal structure for the title compound is not publicly available, data from analogous structures, such as 2-hydroxyethyl 4-hydroxybenzoate, illustrate the type of information that can be obtained. nih.gov The analysis reveals how molecules pack in the crystal lattice and identifies key intermolecular interactions like hydrogen bonds that dictate the supramolecular architecture. nih.gov

Table 3: Representative Crystallographic Data for a Benzoate Derivative This data is illustrative and not from ethyl (R)-4-(1-hydroxyethyl)benzoate.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.5 |

| b (Å) | 13.1 |

| c (Å) | 11.7 |

| β (°) | 107.6 |

Table 4: Illustrative Bond Lengths and Angles for a Benzoate Derivative This data is illustrative and not from ethyl (R)-4-(1-hydroxyethyl)benzoate.

| Bond/Angle | Value (Å or °) |

|---|---|

| C-O (ester carbonyl) | 1.21 |

| C-O (ester ether) | 1.35 |

| C-C (aromatic) | 1.39 (avg.) |

| O-C-C (ester angle) | 112.0 |

Hirshfeld Surface Analysis and Crystal Packing Characterization

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org It partitions the crystal space into regions where the electron density of a given molecule dominates. rsc.org This allows for the mapping of close contacts between neighboring molecules.

Table 5: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This data is illustrative and not from ethyl (R)-4-(1-hydroxyethyl)benzoate.

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.0 |

| O···H / H···O | 30.0 |

| C···H / H···C | 20.0 |

| C···C | 3.5 |

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Assessment

Chiroptical methods are essential for characterizing chiral molecules, providing information on enantiomeric purity and absolute configuration. These techniques rely on the differential interaction of chiral substances with left and right circularly polarized light. acs.org

Optical Rotation , measured using a polarimeter, is the rotation of the plane of plane-polarized light by a chiral sample. The specific rotation, [α], is a characteristic property of a chiral compound. For ethyl (R)-4-(1-hydroxyethyl)benzoate, a non-zero specific rotation would be expected, and its sign and magnitude would be unique to the (R)-enantiomer under specific conditions of solvent, temperature, and wavelength.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's stereochemistry. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration of the molecule can be determined.

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD provides detailed structural information about the molecule in solution.

These techniques are also used to determine the enantiomeric excess (e.e.) of a sample, a critical measure of its purity. This is often achieved using chiral High-Performance Liquid Chromatography (HPLC), where the two enantiomers are separated on a chiral stationary phase, allowing for their quantification. nih.gov

Table 6: Representative Chiroptical Data This data is conceptual and illustrates the type of information obtained.

| Technique | Parameter | Illustrative Value |

|---|---|---|

| Polarimetry | Specific Rotation [α]²⁰D | +X° (c 1.0, CHCl₃) |

| ECD | Cotton Effect (λ, nm) | Positive at λ₁, Negative at λ₂ |

| Chiral HPLC | Enantiomeric Excess (e.e.) | >99% |

| Chiral HPLC | Retention Time (R-enantiomer) | t₁ min |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a chiral molecule like ethyl (R)-4-(1-hydroxyethyl)benzoate, a CD spectrum would provide valuable information about its three-dimensional structure, specifically the absolute configuration of the stereocenter. A typical CD spectrum plots the difference in absorbance (ΔA) or molar ellipticity ([θ]) as a function of wavelength. The resulting positive or negative peaks, known as Cotton effects, are characteristic of the molecule's stereochemistry. However, no published CD spectra for ethyl (R)-4-(1-hydroxyethyl)benzoate could be located to provide a detailed analysis or a representative data table.

Optical Rotation Measurements for Enantiomeric Excess Determination (ee)

Optical rotation is the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are key properties of an enantiomer. The specific rotation, [α], is a standardized measure of this property, and it is used to determine the enantiomeric excess (ee) of a sample. The enantiomeric excess is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present in excess of the other. It is calculated using the observed specific rotation of the mixture and the known specific rotation of the pure enantiomer.

Despite the fundamental nature of this measurement for chiral compounds, a specific rotation value for enantiomerically pure ethyl (R)-4-(1-hydroxyethyl)benzoate has not been reported in the available literature. Consequently, no data tables with experimental values for observed rotation, specific rotation, or calculated enantiomeric excess for this specific compound can be presented.

Theoretical and Computational Investigations of Ethyl R 4 1 Hydroxyethyl Benzoate

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics.

Ground State Geometry Optimization

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the ground state geometry. This is achieved through a process called geometry optimization. Using a specified level of theory and basis set (e.g., B3LYP/6-311G(d,p)), the calculation iteratively adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface. For ethyl (R)-4-(1-hydroxyethyl)benzoate, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its structure.

Table 1: Hypothetical Optimized Geometric Parameters for Ethyl (R)-4-(1-hydroxyethyl)benzoate

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C-C (aromatic) | ~1.39 | C-C-C (aromatic) | ~120 |

| C-O (ester) | ~1.36 | O-C=O (ester) | ~125 |

| C=O (ester) | ~1.21 | C-C-O (hydroxyethyl) | ~109.5 |

| C-O (hydroxyl) | ~1.43 | ||

| Dihedral Angles (°) | |||

| O=C-O-C (ester) | ~180 (trans) or ~0 (cis) | ||

| C(aromatic)-C-O-H | Varies with conformation |

Note: These values are estimates for illustrative purposes and would need to be confirmed by actual DFT calculations.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite.

For ethyl (R)-4-(1-hydroxyethyl)benzoate, the HOMO would likely be localized on the electron-rich benzene (B151609) ring, while the LUMO might be centered on the electron-withdrawing ester group. The analysis would provide insights into the molecule's electrophilic and nucleophilic sites.

Table 2: Hypothetical Electronic Properties of Ethyl (R)-4-(1-hydroxyethyl)benzoate

| Property | Estimated Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

| Ionization Potential | ~ 6.5 eV |

| Electron Affinity | ~ 1.2 eV |

Note: These values are estimates and would be determined with precision in a computational study.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. The map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

In an MEP map of ethyl (R)-4-(1-hydroxyethyl)benzoate, the oxygen atoms of the ester and hydroxyl groups would be expected to show regions of negative potential (red), while the hydrogen atom of the hydroxyl group and the regions around the aromatic protons would likely show positive potential (blue).

Conformational Landscape Analysis and Energy Minima Identification

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. A conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them.

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational method used to explore the conformational space of a molecule. It involves systematically changing a specific dihedral angle (torsion angle) and calculating the energy at each step. The resulting plot of energy versus the dihedral angle reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states. For ethyl (R)-4-(1-hydroxyethyl)benzoate, key dihedral angles to scan would include the rotation around the C(aromatic)-C(hydroxyethyl) bond and the C-O bond of the ester group.

Interconversion Pathways and Barriers

From the potential energy surface scans, the pathways for interconversion between different conformers can be identified. The energy difference between a stable conformer and a transition state represents the activation energy or rotational barrier for that particular conformational change. This information is crucial for understanding the molecule's flexibility and its dynamic behavior in different environments. For instance, the analysis would reveal the energy required for the hydroxyethyl (B10761427) group to rotate relative to the benzene ring.

Table 3: Hypothetical Rotational Barriers for Ethyl (R)-4-(1-hydroxyethyl)benzoate

| Rotational Bond | Estimated Energy Barrier (kcal/mol) |

| C(aromatic)-C(hydroxyethyl) | 2 - 5 |

| O=C-O-C (ester) | 8 - 12 |

Note: These are generalized estimates for similar functional groups and would require specific calculations for this molecule.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and empty orbitals. The interactions between these localized orbitals reveal the stabilizing forces of electron delocalization.

For ethyl (R)-4-(1-hydroxyethyl)benzoate, NBO analysis can quantify the intramolecular charge transfer (ICT) occurring between electron-donating (donor) and electron-accepting (acceptor) groups. The primary interactions of interest would involve the delocalization of electron density from the oxygen lone pairs (of the hydroxyl and ester groups) and the π-bonds of the benzene ring into antibonding orbitals (π* and σ*) within the molecule.

The strength of these interactions is measured by the second-order perturbation energy, E(2), which is calculated within the NBO framework. A higher E(2) value indicates a stronger interaction and greater stabilization resulting from electron delocalization. Key interactions expected in ethyl (R)-4-(1-hydroxyethyl)benzoate would include:

π → π * delocalization within the benzene ring, contributing to its aromatic stability.

n → π * interactions, where the lone pairs (n) on the oxygen atoms of the ester and hydroxyl groups delocalize into the antibonding π* orbitals of the benzene ring and the carbonyl group. This is a significant factor in the electronic communication across the molecule.

σ → σ * and n → σ * hyperconjugative interactions, which also contribute to molecular stability.

While specific NBO analysis data for ethyl (R)-4-(1-hydroxyethyl)benzoate is not widely available in published literature, computational studies on analogous aromatic esters demonstrate the utility of this method. nih.govwikimedia.orgresearchgate.net Such analyses reveal the flow of electron density and highlight the electronic interplay between the substituents and the aromatic ring.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O) hydroxyl | σ* (C-C) ring | ~2-5 |

| LP (O) ester ether | π* (C=O) | ~20-30 |

| π (C=C) ring | π* (C=O) | ~15-25 |

| π (C=O) | π* (C=C) ring | ~5-10 |

Note: The data in this table is illustrative, based on typical values for similar compounds, to demonstrate the format of NBO analysis results. Specific computational studies on ethyl (R)-4-(1-hydroxyethyl)benzoate are required for actual values.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are extensively used to predict spectroscopic parameters, which can then be correlated with experimental spectra (e.g., NMR, IR, UV-Vis) to confirm molecular structures and understand their electronic properties.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies are typically performed using DFT methods, often with the B3LYP functional and basis sets like 6-311++G(d,p). researchgate.netresearchgate.net

For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic shielding values for each nucleus (¹H and ¹³C). researchgate.net These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). Comparing the calculated chemical shifts with experimental data serves as a stringent test of the computed molecular geometry and electronic structure.

Similarly, vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. The resulting harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental IR and Raman spectra. The analysis of these computed vibrational modes aids in the definitive assignment of peaks in the experimental spectra. researchgate.net

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| ¹³C (C=O) | Data not available | ~166 |

| ¹³C (CH-OH) | Data not available | ~70 |

| ¹³C (Aromatic) | Data not available | ~125-145 |

| ¹H (CH-OH) | Data not available | ~4.9 |

| ¹H (Aromatic) | Data not available | ~7.4-8.0 |

| Vibrational Mode | Calculated (Scaled) ν (cm⁻¹) | Experimental ν (cm⁻¹) |

|---|---|---|

| O-H stretch | Data not available | ~3400 |

| Aromatic C-H stretch | Data not available | ~3050 |

| C=O stretch | Data not available | ~1715 |

| C-O stretch (ester) | Data not available | ~1270 |

Note: The tables contain illustrative or typical experimental data for functional groups present in the molecule. Specific, comprehensive computational and experimental data for ethyl (R)-4-(1-hydroxyethyl)benzoate are not available in the cited literature.

The electronic transitions that give rise to UV-Visible absorption spectra can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method calculates the excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For ethyl (R)-4-(1-hydroxyethyl)benzoate, TD-DFT calculations would likely predict π → π* transitions associated with the benzene ring and n → π* transitions involving the carbonyl group. The calculated maximum absorption wavelength (λ_max) and oscillator strengths can be compared with the experimental spectrum to validate the theoretical model. The choice of solvent can be included in the calculations using models like the Polarizable Continuum Model (PCM) to account for solvatochromic shifts.

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | Data not available | Data not available | HOMO → LUMO (π → π) |

| S₀ → S₂ | Data not available | Data not available | HOMO-1 → LUMO (π → π) |

Note: The data in this table is illustrative of the expected output from a TD-DFT calculation. Specific published results for ethyl (R)-4-(1-hydroxyethyl)benzoate were not found.

Mechanistic Insights through Computational Modeling of Reactions

Computational chemistry is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.

The '(R)' designation in ethyl (R)-4-(1-hydroxyethyl)benzoate indicates that it is a chiral molecule, typically produced via an asymmetric synthesis, such as the enantioselective reduction of a corresponding ketone precursor (ethyl 4-acetylbenzoate). Computational modeling can be used to understand the origin of the stereoselectivity in such reactions.

By calculating the potential energy surface for the reaction, researchers can locate the transition states (TS) for the formation of both the (R) and (S) enantiomers. The transition state is a first-order saddle point on the potential energy surface, and its structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

According to Transition State Theory, the enantiomeric excess of the product is determined by the difference in the Gibbs free energies of activation (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products. A computational study would model the interaction of the substrate with the chiral catalyst or reagent, identifying the key non-covalent interactions (e.g., hydrogen bonding, steric repulsion) in the transition state that favor the formation of the (R) enantiomer over the (S). chemrxiv.org While general principles of asymmetric synthesis are well-established, specific transition state models for the synthesis of this particular compound are not detailed in the available literature. researchgate.netbeilstein-journals.org

Ethyl (R)-4-(1-hydroxyethyl)benzoate can be synthesized with high enantioselectivity using biocatalysts, such as alcohol dehydrogenases or reductases. Computational methods like molecular docking and quantum mechanics/molecular mechanics (QM/MM) are used to study how the substrate binds to the enzyme's active site and how the enzymatic reaction proceeds.

Molecular docking simulations can predict the preferred binding orientation of the precursor ketone within the enzyme's active site. nih.gov These simulations score different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity between the substrate and the amino acid residues of the enzyme. A successful docking study would show that the pro-(R) face of the ketone's carbonyl group is preferentially oriented toward the hydride source (e.g., NADPH or NADH cofactor), thus explaining the stereochemical outcome.

For a more detailed understanding of the reaction mechanism, QM/MM methods can be employed. In this approach, the reactive core of the system (the substrate and key active site residues) is treated with a high-level quantum mechanics method, while the rest of the enzyme and solvent are treated with a more computationally efficient molecular mechanics force field. This allows for the modeling of the bond-breaking and bond-forming steps of the hydride transfer, providing insights into the transition state and the catalytic role of specific amino acid residues.

Applications of Ethyl R 4 1 Hydroxyethyl Benzoate As a Chiral Synthon in Complex Organic Chemistry

Role as a Chiral Building Block for Novel Organic Scaffolds

The inherent structure of ethyl (R)-4-(1-hydroxyethyl)benzoate makes it an exemplary starting point for the development of novel and complex chiral scaffolds. The molecule possesses multiple functional sites that can be selectively manipulated. The secondary alcohol provides a nucleophilic center for esterification, etherification, or substitution reactions, while its stereochemistry can direct subsequent transformations. The ethyl ester can be hydrolyzed, reduced, or converted into other functional groups.

Crucially, the aromatic ring serves as a platform for building molecular complexity. The hydroxyl group can act as a powerful directing group in electrophilic aromatic substitution or, more significantly, in directed ortho-metalation (DoM) reactions. In a DoM strategy, the substrate is treated with a strong organolithium base, which deprotonates the hydroxyl group. The resulting lithium alkoxide then directs the base to selectively remove a proton from the ortho position on the benzene (B151609) ring due to a complex-induced proximity effect. beilstein-journals.orgbaranlab.orgresearchgate.net This generates a new nucleophilic site on the ring, which can then react with a wide range of electrophiles.

This methodology allows for the regioselective introduction of new substituents (e.g., halogens, alkyl, silyl, or carbonyl groups) adjacent to the chiral side chain. By performing a sequence of these reactions, chemists can construct highly substituted, non-symmetrical aromatic scaffolds while preserving the original stereocenter. These resulting structures are not direct analogues of natural products but are novel, chiral frameworks that can serve as foundational elements for new classes of ligands, catalysts, or materials.

Table 1: Potential Transformations for Scaffold Diversification

| Functional Group | Reaction Type | Potential Outcome |

| Secondary Alcohol | Directed ortho-Metalation (DoM) | Regioselective functionalization at the C-3 position |

| Etherification / Esterification | Attachment of other molecular fragments | |

| Oxidation | Conversion to a chiral ketone | |

| Aromatic Ring | Electrophilic Aromatic Substitution | Introduction of substituents (e.g., nitro, halogen) |

| Cross-Coupling Reactions | Formation of biaryl or C-C bonds | |

| Ethyl Ester | Hydrolysis | Formation of the corresponding carboxylic acid |

| Reduction | Conversion to a primary alcohol | |

| Amidation | Formation of amides with various amines |

Utility in the Construction of Enantiomerically Enriched Phthalides and Isocumarins

Phthalides, also known as 1(3H)-isobenzofuranones, are a class of lactones that form the core structure of numerous biologically active natural products. nih.gov The stereochemistry at the C-3 position is often critical for their biological function, making enantioselective synthesis a key objective. Ethyl (R)-4-(1-hydroxyethyl)benzoate is an excellent precursor for the stereocontrolled synthesis of 3-substituted phthalides.

The synthetic strategy leverages the ability of the chiral benzylic alcohol to direct metalation to the ortho position of the benzene ring. beilstein-journals.orgresearchgate.net Treatment with a strong base like n-butyllithium results in the formation of a dianion: the lithium alkoxide and a lithiated ortho-carbon. This intermediate can then be quenched with an appropriate electrophile. For the synthesis of phthalides, quenching the dianion with carbon dioxide (CO2) introduces a carboxylic acid at the ortho position. Subsequent acidic workup protonates the alkoxide and the carboxylate, triggering a spontaneous intramolecular esterification (lactonization) to form the five-membered phthalide (B148349) ring. organic-chemistry.orgsemanticscholar.org

Crucially, this process is highly stereospecific. The original (R)-configuration of the benzylic alcohol is retained, directly translating into the (R)-configuration at the newly formed C-3 stereocenter of the phthalide. This substrate-controlled approach provides a reliable and efficient route to enantiomerically enriched phthalides without the need for external chiral catalysts or resolving agents. researchgate.net A similar strategy can be envisioned for the synthesis of isocoumarins, which are six-membered lactone isomers of phthalides, by using different cyclization precursors. baranlab.orgresearchgate.netnih.gov

Precursor in the Stereoselective Synthesis of Bio-Inspired Molecules (Non-Pharmaceutical)

Many biologically active molecules used in agriculture and ecosystem management, such as insect pheromones, are chiral and often rely on a specific enantiomer for their activity. researchgate.net These compounds are "bio-inspired" as they are synthetic versions of molecules used by organisms for communication. The stereoselective synthesis of these pheromones is critical, as the "wrong" enantiomer can be inactive or even inhibitory.

Chiral secondary alcohols are common structural motifs in a vast number of insect pheromones. Ethyl (R)-4-(1-hydroxyethyl)benzoate serves as a valuable starting material in the chiral pool for constructing such molecules. The key feature is the (R)-configured secondary alcohol. The rest of the molecule, including the aromatic ring and the ester, can be considered as a synthetic handle to be modified or removed.

For example, through oxidative cleavage of the benzene ring, the chiral side chain can be converted into a carboxylic acid or aldehyde fragment without disturbing the stereocenter. This fragment can then be elaborated through standard organic reactions like Wittig olefination or Grignard additions to build the specific carbon skeleton of a target pheromone. The original chirality from the benzylic alcohol is thus preserved and incorporated into the final, non-aromatic pheromone structure. This approach provides a robust pathway to access enantiomerically pure bioactive compounds for applications in pest management and ecological research. researchgate.net

Table 2: Examples of Insect Pheromones Featuring a Chiral Secondary Alcohol Moiety

| Pheromone Name | Chemical Class | Biological Function |

| Sulcatol | Alcohol | Aggregation pheromone of the ambrosia beetle |

| Ipsdienol | Terpene Alcohol | Aggregation pheromone of bark beetles |

| Grandisol | Monoterpene Alcohol | Aggregation pheromone of the cotton boll weevil |

| (S)-4-Methyl-3-heptanol | Alcohol | Alarm pheromone in ants |

Integration into Multi-Step Total Syntheses of Natural Products and Analogues (Excluding Therapeutic Applications)

The total synthesis of natural products is a cornerstone of organic chemistry, and chiral synthons like ethyl (R)-4-(1-hydroxyethyl)benzoate are instrumental in achieving these complex goals. The compound provides a pre-installed stereocenter, saving steps and avoiding the challenges of creating chirality from scratch.

A notable example is the synthesis of β-resorcylic acid esters, a class of biologically active natural products. The first total synthesis of (R)-ethyl 2,4-dihydroxy-6-(8-hydroxynonyl)benzoate, a compound isolated from the endophytic fungus Lasiodiplodia sp., demonstrates the utility of chiral building blocks. nih.gov A synthetic strategy for this molecule can be envisioned starting from a precursor structurally related to ethyl (R)-4-(1-hydroxyethyl)benzoate. The synthesis would involve building a long carbon chain onto the aromatic core, with the key chiral center being established early in the sequence.

In a representative synthesis of a similar natural product, key steps included the formation of an aromatic core, followed by a cross-metathesis reaction to append a long aliphatic chain containing a second chiral alcohol. nih.gov The stereocenter on the aromatic ring, analogous to that in ethyl (R)-4-(1-hydroxyethyl)benzoate, is carried through the entire synthetic sequence. This highlights the power of using such chiral building blocks to efficiently access complex natural targets. Similar strategies are employed in the synthesis of other natural product classes, such as decanolides like pinolidoxin, where chiral alcohol precursors are essential for establishing the multiple stereocenters in the final macrocyclic structure. mdpi.com

Table 3: Representative Synthetic Steps in the Total Synthesis of a β-Resorcylic Acid Ester Analogue

| Step | Transformation | Purpose | Typical Yield |

| 1 | Aromatization | Construction of the core benzene ring | ~85% |

| 2 | Alkylation | Introduction of an alkene-containing side chain | ~77% |

| 3 | Cross Metathesis | Coupling with a second chiral fragment | ~65% |

| 4 | Hydrogenation | Saturation of the alkene side chain | ~95% |

| 5 | Deprotection | Removal of protecting groups to yield the final product | ~72% |

(Data based on the synthesis of a related compound as described in reference nih.gov)

Applications in Materials Science (e.g., Liquid Crystal Materials)

The field of materials science has found significant use for chiral molecules in the development of advanced optical materials, particularly liquid crystals. When a small amount of a chiral molecule, known as a chiral dopant, is added to an achiral nematic liquid crystal host, it induces a macroscopic helical twist in the arrangement of the host molecules. This creates a chiral nematic (or cholesteric) liquid crystal phase, which has unique optical properties such as the selective reflection of circularly polarized light. beilstein-journals.orgnih.gov

The effectiveness of a chiral dopant is quantified by its Helical Twisting Power (HTP), which measures the degree of twist induced per unit of concentration. researchgate.netrsc.orgaps.org Molecules with high HTP are highly desirable as only small quantities are needed. Ethyl (R)-4-(1-hydroxyethyl)benzoate is an excellent precursor for the synthesis of high-HTP chiral dopants. york.ac.uk

The synthetic strategy involves chemically linking a rigid, rod-like molecular unit, known as a mesogen, to the chiral center of the dopant precursor. For ethyl (R)-4-(1-hydroxyethyl)benzoate, this is readily achieved by esterifying the secondary hydroxyl group with a mesogenic carboxylic acid (e.g., a biphenyl (B1667301) or phenylcyclohexyl carboxylic acid). google.comresearchgate.net The resulting molecule combines the chirality of the original alcohol with the liquid crystal-promoting shape of the mesogen. When this new chiral molecule is dissolved in a nematic host, the chirality is efficiently transferred to the bulk material, inducing the desired helical structure. The (R)-configuration of the starting material directly determines the handedness (right- or left-handed) of the resulting helical superstructure. rsc.org

Table 4: Key Concepts in Chiral Liquid Crystal Materials

| Term | Definition | Relevance of Ethyl (R)-4-(1-hydroxyethyl)benzoate |

| Nematic Phase | A liquid crystal phase where molecules have long-range orientational order but no positional order. | The achiral host material into which a chiral dopant is added. |

| Chiral Nematic Phase | A liquid crystal phase where the direction of molecular orientation rotates helically through space. | The phase created by adding a dopant derived from the title compound. |

| Chiral Dopant | A chiral molecule added to a nematic host to induce a helical twist. | The final product after modifying the title compound with a mesogenic unit. |

| Helical Twisting Power (HTP) | A measure of a dopant's efficiency in inducing a helical structure. | Dopants derived from chiral benzylic alcohols often exhibit high HTP values. |

| Mesogen | A rigid, anisotropic molecular unit that promotes the formation of liquid crystal phases. | The unit attached to the chiral alcohol to create the final dopant molecule. |

Future Research Directions and Methodological Advancements

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, with a focus on minimizing waste and maximizing efficiency. Future research in the synthesis of ethyl (R)-4-(1-hydroxyethyl)benzoate will likely prioritize the development of more sustainable and atom-economical routes. This involves moving away from stoichiometric reagents towards catalytic systems that can be used in smaller quantities and recycled.

A key area of development is the use of catalytic transfer hydrogenation, which employs environmentally benign hydrogen donors like isopropanol (B130326) or formic acid instead of high-pressure hydrogen gas. This approach enhances the safety and sustainability of the process. The goal is to achieve high yields and enantioselectivities while minimizing the environmental footprint.

| Synthetic Route | Key Features | Sustainability Aspect |

| Catalytic Transfer Hydrogenation | Utilizes catalysts with benign hydrogen donors (e.g., isopropanol, formic acid). | Avoids the use of high-pressure hydrogen gas, enhancing safety and reducing environmental impact. |

| Direct Biocatalytic Synthesis | Employs whole-cell or isolated enzymes in aqueous media. | Reduces the need for organic solvents and operates under mild conditions, minimizing energy consumption. |

Exploration of Novel Biocatalysts with Enhanced Stereoselectivity and Substrate Scope

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high stereoselectivity under mild reaction conditions. The exploration of novel biocatalysts with enhanced properties is a significant avenue of future research. This includes the discovery of new enzymes from diverse microbial sources and the engineering of existing enzymes to improve their performance.

Protein engineering techniques, such as directed evolution and site-directed mutagenesis, are being employed to create bespoke biocatalysts with improved activity, stability, and selectivity for the synthesis of ethyl (R)-4-(1-hydroxyethyl)benzoate. These engineered enzymes can be tailored to have a broader substrate scope, allowing for the synthesis of a wider range of chiral alcohols.

| Biocatalyst Type | Advantage | Research Focus |

| Wild-Type Enzymes | High intrinsic stereoselectivity. | Screening of diverse microbial sources for novel enzymes with desired activities. |

| Engineered Enzymes | Enhanced activity, stability, and substrate scope. | Directed evolution and site-directed mutagenesis to tailor enzymes for specific synthetic transformations. |

Integration of Machine Learning and AI in Reaction Design and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to transform the landscape of chemical synthesis. These computational tools can analyze vast datasets to identify patterns and predict reaction outcomes, thereby accelerating the discovery and optimization of new synthetic routes.

In the context of ethyl (R)-4-(1-hydroxyethyl)benzoate synthesis, ML algorithms can be used to predict the enantioselectivity of different catalyst-substrate combinations, screen for optimal reaction conditions, and even design novel catalysts with desired properties. This data-driven approach can significantly reduce the number of experiments required, saving time and resources.

Advanced In-Situ Spectroscopic Monitoring of Reaction Kinetics and Stereochemical Progression

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into the stereochemical progression of the synthesis.

Techniques such as chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy can be used to track the concentrations of reactants, products, and intermediates, as well as the enantiomeric excess of the product, in real-time. This information is invaluable for optimizing reaction conditions to maximize yield and stereoselectivity.

Design of Next-Generation Chiral Ligands and Catalysts Tailored for Hydroxyethylbenzoate Derivatives

The development of novel chiral ligands and catalysts remains a cornerstone of asymmetric synthesis. Future research will focus on the rational design of next-generation catalysts specifically tailored for the synthesis of hydroxyethylbenzoate derivatives and other chiral alcohols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.